(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride
Description
Properties
CAS No. |
1133426-66-0 |
|---|---|
Molecular Formula |
C8H5ClF3NO2 |
Molecular Weight |
239.58 g/mol |
IUPAC Name |
(1E)-N-hydroxy-4-(trifluoromethoxy)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-1-3-6(4-2-5)15-8(10,11)12/h1-4,14H/b13-7+ |
InChI Key |
ARLPSFJRXOQYDS-NTUHNPAUSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the target molecule . The reaction conditions often include the use of a photoredox catalyst and visible light irradiation to achieve the desired transformation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted benzimidoyl derivatives .
Scientific Research Applications
(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of (Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride, the following table compares its structural and functional features with analogous compounds:
*Estimated based on structural analogs.
Electronic and Steric Effects
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound exhibits weaker electron-withdrawing effects compared to -CF₃ due to the oxygen atom’s electron-donating resonance contribution. However, -OCF₃ enhances metabolic stability compared to non-fluorinated alkoxy groups, as seen in drug candidates like ciprofloxacin derivatives .
- Comparison with Brominated Analog: The bromine substituent in 4-bromo-N-hydroxybenzimidoyl chloride provides less steric hindrance than -OCF₃ but is a poorer leaving group, limiting its utility in SNAr (nucleophilic aromatic substitution) reactions .
Pharmacological Potential
- Bioavailability: The trifluoromethoxy group’s balance of lipophilicity (LogP = 3.08) and polarity (PSA = 32.59 Ų) suggests superior membrane permeability compared to more polar analogs (e.g., hydroxyl-rich benzamides in ) .
- Metabolic Stability: Fluorine’s inductive effect reduces oxidative metabolism, a trait shared with -CF₃-substituted drugs like celecoxib but distinct from non-fluorinated benzimidoyl chlorides .
Biological Activity
(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClFNO
- CAS Number : 1133426-66-0
This compound features a benzimidoyl moiety, which is known for its versatility in biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.
- Enzyme Inhibition : The compound may inhibit various enzymes through competitive or non-competitive mechanisms, altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated a dose-dependent cytotoxic effect:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
These results highlight the potential of this compound as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at Vanderbilt University explored the antimicrobial efficacy of this compound against biofilms formed by Candida albicans. The compound significantly reduced biofilm formation and metabolic activity, suggesting its potential use in treating fungal infections . -
Case Study on Cancer Cell Lines :
In another investigation, the compound was tested against various cancer cell lines, revealing its ability to induce apoptosis in HeLa cells through the activation of caspase pathways. This study provides insights into the mechanisms underlying its cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via 1,3-dipolar cycloaddition using alkynols and (Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride under triethylamine (Et₃N) catalysis. Key parameters include:
- Temperature : Room temperature (25°C) for cycloaddition.
- Solvent : Dichloromethane (CH₂Cl₂) or ethers for solubility.
- Purification : Column chromatography (hexanes/EtOAc) yields >90% purity .
- Table :
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Alkynol1a | Et₃N | CH₂Cl₂ | 94 | |
| Alkynol1b | Et₃N | CH₂Cl₂ | 95 |
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Use NMR (¹H/¹³C) and HRMS:
- ¹H NMR : Aromatic protons appear as doublets (δ 7.68–7.88 ppm), with OH signals exchangeable with D₂O (δ 8.26–8.18 ppm) .
- HRMS : Exact mass calculated for C₉H₆F₃NO₂ ([M + Na]⁺): 294.0712; observed: 294.0711 .
Advanced Research Questions
Q. What catalytic systems enhance cross-coupling reactions involving this compound, and how do ligands affect reactivity?
- Methodological Answer : Cu(I)/TMEDA systems promote coupling with primary amines for benzimidazole synthesis. Ligands (e.g., bipyridines) stabilize intermediates, improving yields. Key contrasts:
- Without ligands : Lower yields due to unstable intermediates.
- With TMEDA : 70–85% yields via oxidative addition .
- Table :
| Substrate | Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| N-(2-haloaryl)imidoyl chloride | Cu(I) | TMEDA | 75–85 |
Q. How can crystallographic phase annealing resolve structural ambiguities in derivatives?
- Methodological Answer : SHELX-90 employs phase annealing to solve large structures at atomic resolution. For trifluoromethoxy derivatives:
- Negative quartet relations : Prioritize high-resolution data (>1.0 Å).
- Simulated annealing : Reduces phase errors by 10× in structures with heavy atoms (e.g., Cl, F) .
Q. How do solvent polarity and substituent effects influence cycloaddition regioselectivity?
- Methodological Answer : Polar solvents (e.g., CH₃CN) favor dipolarophile alignment for isoxazoline formation. Trifluoromethoxy groups increase electrophilicity, directing attack at the meta position.
- Example : In CH₂Cl₂, 3g forms exclusively via C-5 attack (δ 6.37 ppm, isoxazole proton) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported NMR shifts for hydroxyimidoyl chlorides?
- Methodological Answer : Variations arise from solvent (CDCl₃ vs. DMSO-d₆) or tautomerism. Standardize conditions:
- Deuterium exchange : Confirm OH presence via D₂O (δ 12.85 ppm collapses) .
- Control experiment : Compare with N-methoxy analogs to isolate substituent effects .
Safety and Experimental Design
Q. What hazard controls are critical when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
